molecular formula C11H12N2 B13460390 2,4-Dimethylquinolin-3-amine

2,4-Dimethylquinolin-3-amine

Cat. No.: B13460390
M. Wt: 172.23 g/mol
InChI Key: KIRHHENWKLARIL-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-3-amine is a quinoline derivative featuring methyl substituents at the 2- and 4-positions of the quinoline core and an amine group at the 3-position. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4-dimethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12/h3-6H,12H2,1-2H3

InChI Key

KIRHHENWKLARIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Another method includes the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2,4-Dimethylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular components involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2,4-Dimethylquinolin-3-amine with structurally related quinoline derivatives, emphasizing substituent effects, synthesis methodologies, and key characteristics:

Compound Name Substituents Amine Position Key Characteristics Synthesis Method Reference
This compound 2,4-dimethyl 3 Methyl groups enhance electron density; potential for steric hindrance. Not reported in evidence. -
2,6-Dimethyl-4-quinolinamine 2,6-dimethyl 4 Positional isomer; differences in electronic distribution and reactivity. Not specified in evidence.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Cl, 4-OCH₃ 4 Melting point: 223–225°C; synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling. PdCl₂(PPh₃)₂/PCy₃, DMF, K₂CO₃
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, 3-CF₂H 4 High yield (83%); bromine enhances electrophilic substitution potential. One-step reflux with Hünig’s base
2-(Trifluoromethyl)quinolin-4-amine 2-CF₃ 4 Strong electron-withdrawing CF₃ group; impacts π-electron delocalization. Not specified in evidence.
6,7-Dimethoxyquinolin-4-amine 6,7-OCH₃ 4 Methoxy groups improve solubility; similarity score 0.95 vs. dimethyl analogs. Not specified in evidence.

Biological Activity

2,4-Dimethylquinolin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with two methyl groups at positions 2 and 4, and an amino group at position 3. This structural arrangement is pivotal for its biological activity, influencing its interaction with various molecular targets.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzymatic functions. Such interactions can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA/RNA Interaction : It may also interact with nucleic acids, influencing gene expression and protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria. Studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Properties

The compound is under investigation for its potential as an anticancer agent. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, which is vital for developing new cancer therapies. Its mechanism may involve disrupting microtubule dynamics or inducing apoptosis in tumor cells .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quinoline derivatives demonstrated that this compound exhibited comparable or superior activity against resistant strains of bacteria compared to standard antibiotics .

Compound NameActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureus12
This compoundMycobacterium tuberculosis16

Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of this compound on different cancer cell lines (e.g., HeLa, PC3). The compound demonstrated an IC50 value indicating potent anticancer activity:

Cell LineIC50 (µM)
HeLa10
PC315

These results suggest that the compound's structural features contribute to its effectiveness in targeting cancer cells while minimizing effects on normal cells .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

  • Antimalarial Agents : Quinoline derivatives are traditionally known for their antimalarial properties; thus, this compound may serve as a lead structure in developing new treatments.
  • Fluorescent Probes : The compound's ability to interact with biological molecules makes it suitable for use as a fluorescent probe in imaging studies.

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